N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The methoxyphenyl and methyl groups attached to this core further enhance its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit protein kinases , which play a crucial role in cellular signal transduction regulating growth and survival .
Mode of Action
Related compounds have been found to interact with their targets, leading to changes such as apoptosis and growth inhibition in cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation and survival .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have good stability and high hole mobility .
Result of Action
Similar compounds have been reported to have antiproliferative activity against certain cancer cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other substances and the ph of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This suggests that this compound may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit significant antiproliferative activity against various cell lines. For example, it has been found to inhibit the growth of leukemia cell lines , and human colorectal cancer cells . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, all of which are influenced by its interaction with CDK2 .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, as a CDK2 inhibitor, it likely exerts its effects at the molecular level by binding to CDK2 and inhibiting its activity . This can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Temporal Effects in Laboratory Settings
Given its potent antiproliferative activity, it is likely that its effects on cellular function may be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be involved in similar metabolic pathways .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but contains a chlorine atom, which may alter its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl group, which can affect its binding affinity to molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-18-13-11(7-16-18)12(14-8-15-13)17-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVCHASEALLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.